4-(Pyridin-2-yl)piperazine-1-carboximidamide hydrochloride
Description
4-(Pyridin-2-yl)piperazine-1-carboximidamide hydrochloride is a synthetic piperazine derivative featuring a pyridin-2-yl substituent at the 4-position of the piperazine ring and a carboximidamide functional group. The pyridinyl group introduces aromaticity and hydrogen-bonding capabilities, which may enhance receptor binding compared to simpler phenyl-substituted analogues.
Properties
IUPAC Name |
4-pyridin-2-ylpiperazine-1-carboximidamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N5.ClH/c11-10(12)15-7-5-14(6-8-15)9-3-1-2-4-13-9;/h1-4H,5-8H2,(H3,11,12);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGKFPIJCNWEHBI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=N2)C(=N)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClN5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Method A: Nucleophilic Aromatic Substitution (SNAr)
- Reagents :
- N-Boc-piperazine (1 equiv), 2-chloropyridine (1.2 equiv), Na₂CO₃ (1.5 equiv), water.
- Conditions :
- Mechanism :
- Deprotonation of piperazine by Na₂CO₃ enhances nucleophilicity, facilitating displacement of chloride on 2-chloropyridine.
- Yield : ~85–93% after Boc deprotection with HCl.
Method B: Buchwald–Hartwig Amination
- Reagents :
- Piperazine, 2-bromopyridine, Pd(OAc)₂, Xantphos, Cs₂CO₃.
- Conditions :
- Yield : ~75–80% (avoids Boc protection/deprotection).
Introduction of the Carboximidamide Group
The amidine moiety is introduced via cyanamide fusion:
Reaction Protocol
- Reagents :
- 4-(Pyridin-2-yl)piperazine hydrochloride (1 equiv), cyanamide (1.2 equiv).
- Conditions :
- Mechanism :
- Nucleophilic attack by the piperazine nitrogen on cyanamide, followed by tautomerization to form the amidine.
- Yield : ~70–80%.
Hydrochloride Salt Formation
The final product is precipitated by treating the free base with concentrated HCl in ethanol, yielding >95% purity.
Data Summary
Critical Analysis
Optimization Recommendations
Chemical Reactions Analysis
4-(Pyridin-2-yl)piperazine-1-carboximidamide hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions where the piperazine ring or the pyridine ring is substituted with other functional groups.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield different products.
Scientific Research Applications
Pharmacological Applications
1.1. Antipsychotic Activity
Research indicates that derivatives of piperazine, including 4-(Pyridin-2-yl)piperazine-1-carboximidamide, have potential as ligands for trace amine-associated receptor 1 (TAAR1). These compounds exhibit agonistic properties, suggesting a role in the treatment of psychiatric disorders. A study demonstrated that certain 1-amidino-4-phenylpiperazine derivatives showed significant agonism at TAAR1 with low cytotoxicity, indicating their potential as antipsychotic agents .
1.2. FAAH Inhibition
Compounds similar to 4-(Pyridin-2-yl)piperazine-1-carboximidamide have been explored for their ability to inhibit fatty acid amide hydrolase (FAAH), an enzyme involved in the degradation of endocannabinoids. This inhibition can enhance the therapeutic effects of cannabinoids, making these compounds candidates for treating pain and inflammation .
3.1. Case Studies
Recent studies have highlighted the efficacy of piperazine derivatives in various biological assays:
3.2. Mechanistic Insights
The mechanism of action for these compounds often involves modulation of neurotransmitter systems, particularly those related to dopamine and serotonin pathways, which are crucial in mood regulation and psychotic disorders.
Mechanism of Action
The mechanism of action of 4-(Pyridin-2-yl)piperazine-1-carboximidamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The pharmacological and physicochemical properties of piperazine-1-carboximidamide derivatives are heavily influenced by substituents on the aromatic ring. Key analogues from the evidence include:
Key Observations :
- Substituent Position : Ortho-substituted derivatives (e.g., 2-methoxyphenyl) exhibit higher synthetic yields (90%) compared to para-substituted analogues (e.g., 4-methoxyphenyl, 54%) . Steric or electronic factors may favor ortho-substitution in certain reaction conditions.
- Heterocyclic vs. Phenyl Rings : Pyrimidin-2-yl substituents (compound 11, yield 29%) show lower yields than phenyl derivatives, likely due to increased synthetic complexity or reduced stability of heterocyclic intermediates .
- Counterion Impact : Hydrochlorides are more prevalent in synthesized compounds, while sulfates (e.g., 4-(3-methoxyphenyl)piperazine-1-carboximidamide sulfate) are commercially available, suggesting differences in solubility or formulation preferences .
Physicochemical Properties
The pyridin-2-yl group in the target compound introduces distinct electronic and steric properties:
- Lipophilicity : Pyridinyl derivatives are less lipophilic than diphenylmethyl-substituted analogues (e.g., HR201183), which may influence membrane permeability and bioavailability .
- Molecular Weight : The molecular weight of the target compound (~280 g/mol) is comparable to other derivatives (e.g., compound 6: ~307 g/mol), ensuring adherence to drug-likeness guidelines.
Biological Activity
4-(Pyridin-2-yl)piperazine-1-carboximidamide hydrochloride, also known as a piperazine derivative, has garnered attention due to its potential biological activity, particularly in the context of receptor modulation and therapeutic applications. This compound is characterized by its unique structural features that contribute to its interaction with various biological targets.
Chemical Structure and Properties
- Molecular Formula : CHNCl
- Molecular Weight : 333.17 g/mol
- CAS Number : 849776-32-5
The compound consists of a piperazine ring substituted with a pyridine moiety and a carboximidamide group, which are critical for its biological activity.
The biological activity of this compound is primarily attributed to its role as a ligand for various receptors. Research indicates that it acts as an agonist for the trace amine-associated receptor 1 (TAAR1), which is implicated in several neurobiological processes.
Key Findings:
- Agonistic Activity : The compound has shown significant agonistic effects on TAAR1, with studies indicating low nanomolar EC values. This suggests a strong binding affinity and efficacy at this receptor, which is crucial for potential therapeutic applications in psychiatric disorders and metabolic syndromes .
- Cytotoxicity : In vitro studies have demonstrated that this compound exhibits low cytotoxicity (CC > 80 µM), indicating a favorable safety profile for further development .
Therapeutic Implications
The modulation of TAAR1 by this compound opens avenues for its use in treating conditions such as:
- Psychiatric Disorders : Due to its agonistic properties at TAAR1, it may offer therapeutic benefits similar to atypical antipsychotics while minimizing metabolic side effects .
- Metabolic Disorders : The potential role in diabetes management and obesity treatment has been highlighted, suggesting that this compound could be part of combination therapies aimed at improving metabolic profiles .
Study on TAAR1 Agonists
A systematic study involving the synthesis and evaluation of various piperazine derivatives, including this compound, revealed:
| Compound | EC (nM) | Cytotoxicity (CC) | Notes |
|---|---|---|---|
| 4-(Pyridin-2-yl)piperazine-1-carboximidamide | <100 | >80 µM | Potent TAAR1 agonist |
| RO5256390 | 58.5 | >80 µM | First-in-class partial agonist |
| Olanzapine | N/A | N/A | Atypical antipsychotic |
These findings illustrate the compound's potential as a lead in drug development targeting TAAR1 .
Pharmacokinetic Profile
Research on the pharmacokinetics of related compounds suggests that derivatives like 4-(Pyridin-2-yl)piperazine can exhibit favorable absorption and distribution characteristics:
Q & A
Q. What synthetic routes are recommended for 4-(Pyridin-2-yl)piperazine-1-carboximidamide hydrochloride, and how can reaction conditions be optimized?
- Methodological Answer : A common approach involves coupling pyridinyl-piperazine derivatives with carboximidamide precursors under controlled conditions. For example, thiourea-based intermediates can be synthesized using di(1H-imidazol-1-yl)methanethione and amines in THF at 40–70°C, followed by purification via reversed-phase chromatography (0.1% TFA in acetonitrile/water). Sonication is recommended to homogenize reaction mixtures and reduce aggregation . Yield optimization may require adjusting stoichiometry, solvent polarity (e.g., dichloromethane for extraction), and temperature gradients during reflux .
Q. Which spectroscopic techniques are most reliable for characterizing this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) is critical for confirming structure. Use NMR (400 MHz, DMSO-d) to resolve pyridinyl protons (δ 8.1–8.2 ppm) and piperazine carbons (δ 45–48 ppm in NMR). High-Resolution Mass Spectrometry (HRMS) with electrospray ionization (ESI+) validates molecular weight (e.g., observed m/z 328.1597 vs. calculated 328.1590 for related analogs) . Infrared (IR) spectroscopy can confirm carboximidamide functional groups (e.g., C=N stretches near 1650 cm) .
Q. How do pH and temperature affect the stability of this compound in aqueous solutions?
- Methodological Answer : Stability studies should be conducted in buffered solutions (pH 4–9) at 25–60°C. Piperazine derivatives are prone to hydrolysis under acidic conditions (pH < 4), forming secondary amines. Thermal gravimetric analysis (TGA) data for analogs suggest decomposition above 200°C, but aqueous stability requires monitoring via HPLC-UV over 24–72 hours. Use phosphate buffers (pH 7.4) for short-term storage and lyophilization for long-term preservation .
Advanced Research Questions
Q. How can computational methods predict reactivity and stability in different solvents?
- Methodological Answer : Quantum chemical calculations (e.g., DFT at B3LYP/6-31G* level) model solvent interactions. Polar solvents like water increase carboximidamide protonation, altering reactivity. Reaction path searches using software like GRRM or AFIR can identify transition states for hydrolysis or dimerization. Pair computational results with experimental validation: e.g., compare predicted vs. observed for degradation in acetonitrile vs. DMSO .
Q. How to resolve contradictions in reported biological activity data for this compound?
- Methodological Answer : Discrepancies may arise from structural analogs (e.g., trifluoromethyl or sulfamoyl substitutions altering target affinity) or assay conditions. For example, bioactivity in kinase assays varies with ATP concentration (1–10 mM). Use orthogonal assays (e.g., SPR for binding vs. enzymatic inhibition) and control for environmental factors (e.g., serum protein binding in cell-based assays). Cross-reference with structural analogs like 4-(4-methylpiperazin-1-yl)aniline dihydrochloride to isolate substituent effects .
Q. What strategies elucidate biochemical pathways influenced by this compound?
- Methodological Answer : Combine transcriptomics (RNA-seq) and metabolomics (LC-MS) to identify pathway perturbations. For receptor-targeted studies, use competitive binding assays with -labeled ligands (e.g., serotonin or dopamine receptor subtypes). Molecular docking (AutoDock Vina) predicts binding modes to enzymes like phosphoglycerate dehydrogenase (PHGDH), which is inhibited by related piperazine-thiourea analogs . Validate findings with CRISPR-Cas9 knockouts of candidate genes .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
